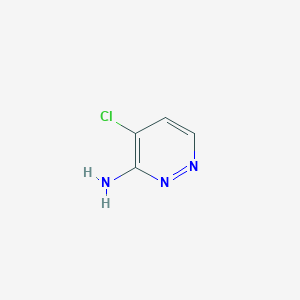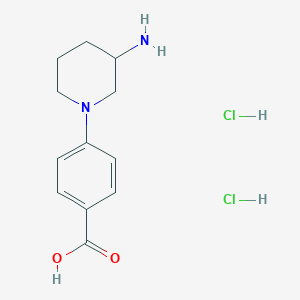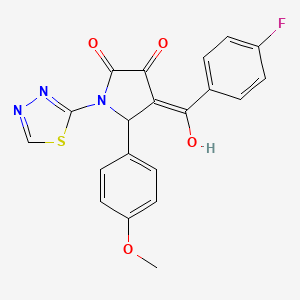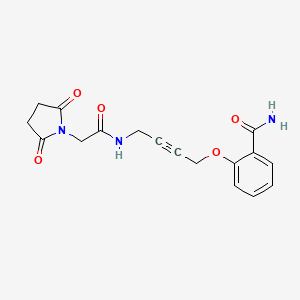
(E)-3-(furan-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(furan-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acrylamide is a useful research compound. Its molecular formula is C16H14F3NO3 and its molecular weight is 325.287. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Understanding Toxicity and Strategies for Mitigation
Research on compounds similar to (E)-3-(furan-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acrylamide often focuses on understanding their potential toxicity and strategies for mitigating these effects in various applications. One study reviews interventions suggested in the literature to mitigate the presence of acrylamide and furanic compounds in food, highlighting preventive strategies and removal interventions that could potentially be applicable to managing similar compounds (Anese et al., 2013).
Novel Chemical Compounds for Inhibiting Viruses
Explorations into novel chemical compounds for antiviral applications have identified structures closely related to this compound. For example, a compound identified as suppressing the enzymatic activities of SARS coronavirus helicase suggests potential routes for developing inhibitors against coronaviruses, showcasing the potential therapeutic applications of such compounds (Lee et al., 2017).
Green Organic Chemistry Synthesis
The use of marine and terrestrial fungi for the green organic chemistry synthesis of compounds with furan components, such as enantioselective ene-reduction, highlights the broader applications of these compounds in sustainable chemistry practices. This approach underlines the potential for bio-based processes in synthesizing and modifying compounds for various industrial applications (Jimenez et al., 2019).
Polymer Chemistry and Bioengineering
Studies in polymer chemistry have explored the functionalization of polyacrylamide substrates with compounds that could be structurally similar to this compound, focusing on applications in cell mechanobiology research. This research validates methods for activating polyacrylamide substrates for protein patterning, aiming for precise control over cellular environments, which could be relevant for drug delivery systems and biomedical research (Poellmann & Wagoner Johnson, 2013).
Controlled Polymerization for Drug Delivery
Another significant application area is the controlled polymerization of acrylamide derivatives for creating thermoresponsive polymers. These materials, studied for their potential in drug delivery systems, demonstrate the utility of precise polymer engineering in creating responsive materials for targeted therapeutic applications (Convertine et al., 2004).
Propiedades
IUPAC Name |
(E)-3-(furan-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c17-16(18,19)15(22,13-4-2-1-3-5-13)11-20-14(21)7-6-12-8-9-23-10-12/h1-10,22H,11H2,(H,20,21)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNVBWNOCXBZMT-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C=CC2=COC=C2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(CNC(=O)/C=C/C2=COC=C2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 5-[(2-naphthyloxy)methyl]-2-furoate](/img/structure/B2642287.png)
![Ethyl 4-{[3-(2-furylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-3-oxobutanoate](/img/structure/B2642288.png)



![5-(5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2642296.png)
![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2642297.png)



![7-(3-fluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2642301.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2642304.png)

![1,3-Bis[(3-(3-methyl-2-pyridin-2-yl)-1,2,4-oxadiazol)-5-yl]benzene](/img/structure/B2642307.png)
